Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine
Brand Name: Vulcanchem
CAS No.: 146373-94-6
VCID: VC0111922
InChI: InChI=1S/C23H25N3O3/c27-22-21(26-23(28)29-15-16-9-3-1-4-10-16)25-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)24-22/h1,3-4,7-10,13-14,17,21H,2,5-6,11-12,15H2,(H,24,27)(H,26,28)
SMILES: C1CCC(CC1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Molecular Formula: C15H17N3O
Molecular Weight: 255.321

Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine

CAS No.: 146373-94-6

Cat. No.: VC0111922

Molecular Formula: C15H17N3O

Molecular Weight: 255.321

* For research use only. Not for human or veterinary use.

Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine - 146373-94-6

Specification

CAS No. 146373-94-6
Molecular Formula C15H17N3O
Molecular Weight 255.321
IUPAC Name benzyl N-(5-cyclohexyl-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate
Standard InChI InChI=1S/C23H25N3O3/c27-22-21(26-23(28)29-15-16-9-3-1-4-10-16)25-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)24-22/h1,3-4,7-10,13-14,17,21H,2,5-6,11-12,15H2,(H,24,27)(H,26,28)
Standard InChI Key MROMJWNQYYNRBI-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator